molecular formula C8H9N3 B8747468 5-methyl-6-(methylamino)nicotinonitrile

5-methyl-6-(methylamino)nicotinonitrile

Cat. No.: B8747468
M. Wt: 147.18 g/mol
InChI Key: DQLCGWYGCBJTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-(methylamino)nicotinonitrile is a pyridine-based heterocyclic compound featuring a cyano group at position 3, a methyl group at position 5, and a methylamino substituent at position 6 (Figure 1). Its molecular formula is C₈H₁₀N₄, with a molecular weight of 162.20 g/mol. This compound belongs to the nicotinonitrile family, which is widely studied for pharmacological applications, including kinase inhibition and anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-(methylamino)nicotinonitrile typically involves the reaction of 5-methyl-nicotinonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:

5-Methyl-nicotinonitrile+MethylamineThis compound\text{5-Methyl-nicotinonitrile} + \text{Methylamine} \rightarrow \text{this compound} 5-Methyl-nicotinonitrile+Methylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-(methylamino)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may require the use of halogenating agents or other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-methyl-6-(methylamino)nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-6-(methylamino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of nicotinonitrile derivatives are highly dependent on substituent patterns. Below, we compare 5-methyl-6-(methylamino)nicotinonitrile with key analogs, focusing on structural features, reported activities, and substituent effects.

Table 1: Key Nicotinonitrile Derivatives and Their Properties

Compound Name Substituents (Position 5/6) Biological Activity Potency/IC₅₀ Source (Evidence ID)
This compound Methyl (5), Methylamino (6) Inferred: Kinase inhibition, anticancer N/A
4-(Methylamino)pyridine Methylamino (4) Potentiates HVACCs in neurons ~1–3 mM
2-Amino-6-methylnicotinonitrile Amino (2), Methyl (6) Anticancer (MCF-7, HCT116) Not quantified
5-Methyl-6-(2-methylpiperidin-1-yl)nicotinonitrile Methyl (5), 2-Methylpiperidinyl (6) Inferred: Kinase/GPCR modulation N/A
5-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile Methyl (5), 4-Methylpiperazinyl (6) Inferred: Enhanced solubility/binding N/A
6-Cyano-4-(4-fluorophenyl)-2-imino-5-methyl-7-oxo-N,N8-diphenyl-7,8-dihydro-2H-pyrano[2,3-b]pyridine-3-carboxamide (XXXVI) Fluorophenyl (4), Methyl (5) Antitumor (MCF-7, NCI-H460, SF-268) Moderate activity
2-(Galactopyranosylthio)-4-(5-methylfuran-2-yl)-6-(naphthalen-2-yl)nicotinonitrile (25) Galactopyranosylthio (2), 5-Methylfuran (4), Naphthalenyl (6) Anticancer (HCT116, A549/PC3) High activity

a) Position 6 Substituents

  • Methylamino vs. Piperazinyl/Piperidinyl Groups: The methylamino group in this compound is smaller and less basic than the 4-methylpiperazinyl or 2-methylpiperidinyl groups in analogs from and . For instance, in , replacing a para-amino group with a larger 2-(methylamino)ethanol reduced CDK9 binding affinity by ~2-fold .
  • Electron-Donating vs. Electron-Withdrawing Groups: The methylamino group is electron-donating, which could stabilize charge interactions in enzymatic pockets. In contrast, analogs like 6-Cyano-4-(4-fluorophenyl)-2-imino-5-methyl-7-oxo... () incorporate electron-withdrawing fluorophenyl groups, enhancing electrophilic character for covalent binding .

b) Position 5 Substituents

  • Methyl Group Impact: The methyl group at position 5 in this compound likely contributes to hydrophobic interactions. Similar methyl substitutions in 2-Amino-6-methylnicotinonitrile () and 4-(5-methylfuran-2-yl) analogs () correlate with improved membrane permeability and target engagement .

Case Studies from Literature

  • 4-(Methylamino)pyridine (): This analog of 4-aminopyridine (4-AP) showed enhanced potency in potentiating high-voltage-activated calcium channels (HVACCs) at 1–3 mM concentrations, surpassing 4-AP in neuronal assays. The methylamino group’s basicity and reduced steric bulk likely facilitate interactions with ion channel residues .
  • Anticancer Nicotinonitriles (): Compounds like 25 () and XXXVI () demonstrate that substitutions at positions 4 and 6 (e.g., naphthalenyl, fluorophenyl) enhance cytotoxicity. While this compound lacks such aryl groups, its methylamino substituent may still engage hydrogen bonding in kinase targets (e.g., CDK9) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-6-(methylamino)nicotinonitrile, and how can reaction conditions be optimized?

  • Synthesis Strategy : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, similar to methods used for structurally related nicotinonitriles. For example, 6-amino-5-methoxynicotinonitrile is synthesized using 5-bromo-3-methoxy-pyridin-2-amine, zinc cyanide, and a palladium catalyst in N,N-dimethylformamide under nitrogen .
  • Optimization : Reaction parameters such as temperature (80–100°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours) should be systematically tested. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Methods :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substitution patterns (e.g., methylamino group at position 6).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 161.17 g/mol for C8_8H10_{10}N4_4).
  • FT-IR : Peaks at ~2200 cm1^{-1} confirm the nitrile group .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥98% purity.

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators for dust control. For higher exposure, OV/AG/P99 respirators are recommended .
  • Toxicity : Acute toxicity (oral LD50_{50} > 300 mg/kg in rats) and potential carcinogenicity (IARC Group 3) require strict containment. Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .
  • Waste Disposal : Incinerate in approved facilities to prevent environmental release .

Advanced Research Questions

Q. How does the methylamino group at position 6 influence the compound’s biological activity and pharmacokinetics?

  • Structure-Activity Relationship (SAR) : The methylamino group enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets), improving binding affinity. Lipophilicity (logP ~1.5) suggests moderate blood-brain barrier permeability .
  • Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) likely metabolize the nitrile group into amides or carboxylic acids, requiring metabolite profiling via LC-MS/MS .

Q. What experimental strategies resolve contradictions in reported biological activities of nicotinonitrile derivatives?

  • Case Study : If anti-inflammatory activity varies across studies, validate assays using:

  • Primary Cells : Human macrophages treated with LPS to measure TNF-α suppression.
  • Dose-Response Curves : IC50_{50} values (e.g., 10–50 µM) compared across multiple replicates.
  • Off-Target Screening : Check for interference with COX-2 or NF-κB pathways .
    • Data Reproducibility : Use standardized protocols (e.g., NIH guidelines) and report %RSD for intra-/inter-lab variability .

Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?

  • In Silico Methods :

  • Molecular Docking : AutoDock Vina to predict binding modes with kinases (e.g., EGFR, JAK2).
  • MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns).
    • ADMET Prediction : SwissADME to optimize solubility (<-3.0 LogS) and reduce hepatotoxicity (e.g., PAINS filters) .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Scale-Up Issues :

  • Catalyst Efficiency : Replace Pd with cheaper Ni catalysts; monitor metal residues via ICP-MS.
  • Solvent Selection : Switch from DMF to ethanol/water mixtures for greener chemistry.
    • Process Optimization : Use flow chemistry for continuous production (residence time ~30 minutes) and PAT (Process Analytical Technology) for real-time monitoring .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-methyl-6-(methylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-6-3-7(4-9)5-11-8(6)10-2/h3,5H,1-2H3,(H,10,11)

InChI Key

DQLCGWYGCBJTOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Amino-5-methyl-nicotinonitrile (0.250 g, 1.88 mmol) was dissolved in 2.5 ml of abs. THF and treated at 0° C. with sodium hexamethyldisilazide-solution (1M in THF, 2.07 ml, 1.1 eq.) and, after 5 Min., 3 eq. of methyl iodide (0.35 ml). The mixture was allowed to react for 3 h at ambient temperature. Pouring onto crashed ice/NH4Cl, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents, followed by flash chromatography (silica gel, hexane/AcOEt=6/4) produced 0.225 g of the title compound as off-white solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
2.07 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.